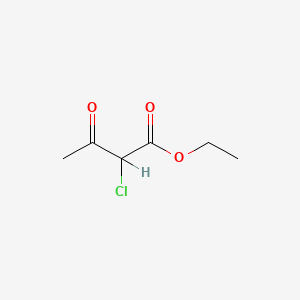
2-氯乙酰乙酸乙酯
概述
描述
Ethyl 2-chloroacetoacetate is an organic compound with the molecular formula C6H9ClO3. It is a clear yellow liquid known for its applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals . This compound is characterized by its chlorine and acetoacetate functional groups, making it a valuable building block in the synthesis of various complex molecules .
科学研究应用
Ethyl 2-chloroacetoacetate has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of Ethyl 2-chloroacetoacetate is the cytosolic glutathione (GSH) in Saccharomyces cerevisiae . GSH plays a crucial role in cellular processes, including the detoxification of xenobiotics and the maintenance of redox homeostasis .
Mode of Action
Ethyl 2-chloroacetoacetate interacts with its target, GSH, through a process known as reductive dechlorination . This interaction triggers the competing reduction of the substrate xenobiotic ethyl acetoacetate . The dechlorination is a novel type of glutathione-dependent dehalogenation catalyzed by an as yet unidentified glutathione-dependent dehalogenase .
Biochemical Pathways
The interaction of Ethyl 2-chloroacetoacetate with GSH leads to the formation of chiral cis and trans-beta-hydroxy esters . This process affects the biochemical pathways involved in the metabolism of xenobiotics and the regulation of cellular redox status .
Pharmacokinetics
Its interaction with gsh suggests that it may be metabolized in the cytosol
Result of Action
The molecular and cellular effects of Ethyl 2-chloroacetoacetate’s action include the formation of heterocyclic substituted thiophene derivatives when it reacts with thiosemicarbazones . These derivatives have been found to possess non-steroidal anti-inflammatory activity .
Action Environment
The action, efficacy, and stability of Ethyl 2-chloroacetoacetate can be influenced by various environmental factors. For instance, the temperature and duration of the reaction can affect the efficiency of the reductive dechlorination process . .
生化分析
Biochemical Properties
Ethyl 2-chloroacetoacetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles such as thiazoles and pyrazoles. It interacts with various enzymes and proteins, including those involved in the synthesis of pharmaceuticals like cimetidine and pesticides like mevinphos . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the enzymes, leading to the inhibition or activation of enzymatic activity.
Cellular Effects
Ethyl 2-chloroacetoacetate has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Ethyl 2-chloroacetoacetate can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, it can disrupt cellular metabolism by inhibiting key enzymes involved in glycolysis and the citric acid cycle.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-chloroacetoacetate involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For example, Ethyl 2-chloroacetoacetate can inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-chloroacetoacetate can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and degradation when exposed to moisture and elevated temperatures . Long-term exposure to Ethyl 2-chloroacetoacetate can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of Ethyl 2-chloroacetoacetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects . For example, high doses of Ethyl 2-chloroacetoacetate have been shown to cause liver and kidney damage in animal studies. The threshold for these effects varies depending on the species and the duration of exposure.
Metabolic Pathways
Ethyl 2-chloroacetoacetate is involved in several metabolic pathways, including those related to the synthesis of amino acids and nucleotides. It interacts with enzymes such as transaminases and dehydrogenases, which play key roles in these pathways . The compound can also affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes.
Transport and Distribution
Within cells and tissues, Ethyl 2-chloroacetoacetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of Ethyl 2-chloroacetoacetate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Ethyl 2-chloroacetoacetate can accumulate in the mitochondria, where it can interfere with mitochondrial function and energy production.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-chloroacetoacetate can be synthesized through the condensation reaction of ethyl acetoacetate and thionyl chloride. The reaction is typically carried out in the presence of a solvent, with the dosage ratio of ethyl acetoacetate, thionyl chloride, and solvent being 1:1.37~2.75:2.31~4.62 by mass. The reaction temperature ranges from 75 to 95°C, and the reaction time is between 5.5 to 9 hours .
Industrial Production Methods: In industrial settings, the preparation method involves adding ethyl acetoacetate into a reactor, cooling it to (-5)-10°C, and then dropwise adding sulfonyl chloride. The mixture is then slowly raised to 20-25°C and allowed to react for 4 hours. After the reaction, the pressure is reduced, and the residual acidic gas is removed by vacuumizing. The final product is obtained by distilling the residues at reduced pressure .
化学反应分析
Types of Reactions: Ethyl 2-chloroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with thiosemicarbazones to form heterocyclic substituted thiophene derivatives.
Reduction Reactions: It can undergo reductive dechlorination by Saccharomyces cerevisiae.
Common Reagents and Conditions:
Thiosemicarbazones: Used in the formation of heterocyclic compounds.
Saccharomyces cerevisiae: Utilized for reductive dechlorination.
Major Products Formed:
Heterocyclic Substituted Thiophene Derivatives: These compounds exhibit non-steroidal anti-inflammatory activity.
相似化合物的比较
- Ethyl acetoacetate
- Methyl 4-chloroacetoacetate
- Ethyl chloroacetate
Comparison: Ethyl 2-chloroacetoacetate is unique due to its chlorine and acetoacetate functional groups, which allow it to participate in specific reactions that other similar compounds may not. For example, its ability to form heterocyclic substituted thiophene derivatives with anti-inflammatory properties sets it apart from other acetoacetate derivatives .
属性
IUPAC Name |
ethyl 2-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDULEYWUGKOCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049330 | |
| Record name | Ethyl 2-chloroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethyl 2-chloroacetoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20698 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.22 [mmHg] | |
| Record name | Ethyl 2-chloroacetoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20698 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
609-15-4 | |
| Record name | Ethyl 2-chloroacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | A 21960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-chloroacetoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-chloro-3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-chloroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-chloroacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-CHLOROACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9GFN94N9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl 2-chloroacetoacetate (CAS: 4161-05-3) commonly used for in scientific research?
A1: Ethyl 2-chloroacetoacetate is a versatile building block in organic synthesis, widely employed in the construction of various heterocyclic compounds. Its reactivity stems from the presence of both α-chloro and β-ketoester functionalities, making it amenable to diverse chemical transformations.
Q2: What is the molecular formula and molecular weight of Ethyl 2-chloroacetoacetate?
A2: Ethyl 2-chloroacetoacetate has a molecular formula of C6H9ClO3 and a molecular weight of 164.57 g/mol.
Q3: What spectroscopic data are available for characterizing Ethyl 2-chloroacetoacetate?
A3: Ethyl 2-chloroacetoacetate can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the compound's structure by analyzing the magnetic properties of its atomic nuclei. []
- Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by examining its absorption of infrared radiation. [, ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, providing further structural insights. [, , ]
Q4: Can you elaborate on the reactions of Ethyl 2-chloroacetoacetate with thiosemicarbazones and its significance?
A4: Ethyl 2-chloroacetoacetate readily reacts with thiosemicarbazones to form substituted thiazole rings. [, , , , ] This reaction is particularly valuable in medicinal chemistry, as thiazole derivatives often exhibit diverse biological activities. Researchers have synthesized numerous thiazole-containing compounds with potential applications as antidiabetic, [] antimicrobial, [] antitubercular, [, ] and anti-inflammatory agents. [, ]
Q5: How does the reaction of Ethyl 2-chloroacetoacetate with 2-(alkylamino) alcohols differ from expectations?
A5: Contrary to the expected formation of aza-analogues of carboxin, the reaction of Ethyl 2-chloroacetoacetate with 2-(alkylamino) alcohols in the presence of sodium alkoxides leads to the unexpected formation of 2-hydroxy-2-(2-methyloxazolidin-2-yl)acetic esters. [, ] This unusual reactivity highlights the importance of careful reaction optimization and characterization.
Q6: What other heterocyclic compounds can be synthesized using Ethyl 2-chloroacetoacetate as a starting material?
A6: Beyond thiazoles, Ethyl 2-chloroacetoacetate serves as a versatile precursor for a wide array of heterocycles, including:
- Imidazo[1,2-a]pyrimidines: Synthesized by reacting Ethyl 2-chloroacetoacetate with 2-aminopyrimidines. These compounds have shown promise as anti-inflammatory agents. []
- Imidazo[1,2-a]pyridines: Prepared analogously to imidazo[1,2-a]pyrimidines, utilizing 2-aminopyridines instead. These derivatives have also demonstrated anti-inflammatory properties. []
- Indolizines: Ethyl 2-chloroacetoacetate enables the synthesis of 1,2,3-trisubstituted indolizines via one-pot reactions with pyridine and dialkyl acetylendicarboxylate. []
- Benzofurans: Potassium carbonate (K2CO3) promotes domino reactions involving Ethyl 2-chloroacetoacetate and salicylic aldehyde derivatives, leading to functionalized 2,3-dihydrobenzofurans. []
Q7: Has Ethyl 2-chloroacetoacetate been explored in the context of "green chemistry" approaches?
A7: Yes, researchers have developed a one-pot process for synthesizing ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates using Ethyl 2-chloroacetoacetate and potassium thiocyanate, potentially offering environmental advantages over multi-step procedures. []
Q8: How does Ethyl 2-chloroacetoacetate behave in electrochemical reactions?
A8: Electrochemical oxidation of catechols in the presence of Ethyl 2-chloroacetoacetate leads to the formation of benzofurans. This reaction proceeds through a Michael addition mechanism involving the electrochemically generated quinones and Ethyl 2-chloroacetoacetate. []
Q9: Are there examples of biological systems interacting with Ethyl 2-chloroacetoacetate?
A9: Yes, Saccharomyces cerevisiae (baker's yeast) can reduce Ethyl 2-chloroacetoacetate into chiral α-chloro-β-hydroxy esters. [, ] Additionally, S. cerevisiae can dechlorinate Ethyl 2-chloroacetoacetate to ethyl acetoacetate through a novel glutathione-dependent mechanism involving a yet-to-be-identified dehalogenase enzyme. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
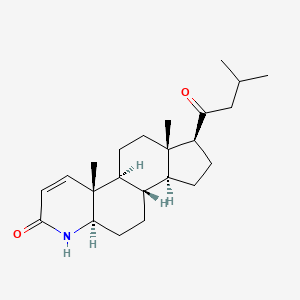
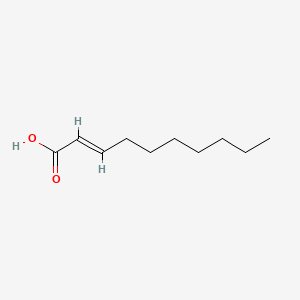

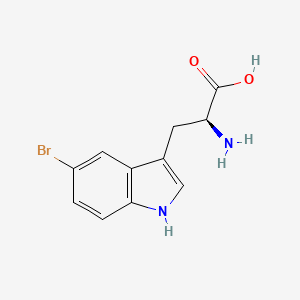

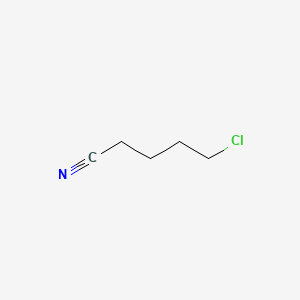
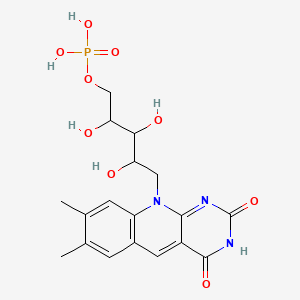
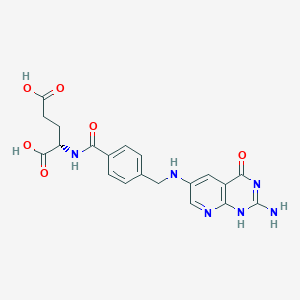
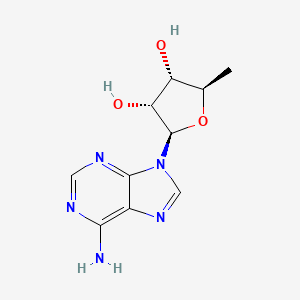
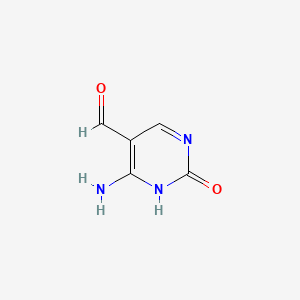


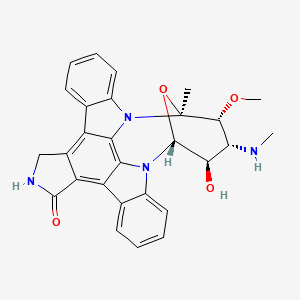
![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)
